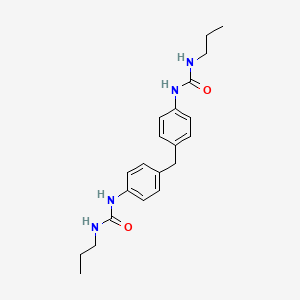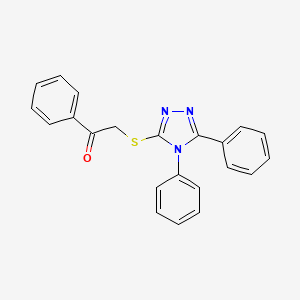
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring and a thioether linkage, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone typically involves the alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a suitable halogenated compound. One common method includes the use of 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) in the presence of a base such as cesium carbonate . The reaction proceeds with high yield and involves the following steps:
S-Alkylation: 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is alkylated using 2-bromo-1,1-diethoxyethane in a basic medium.
Acetal Deprotection: The resulting acetal is deprotected using formic acid (98%) to yield the desired aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving sulfur-containing compounds.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity. Specific pathways and targets depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Alprazolam: A triazole-containing anxiolytic drug.
1,2,4-Triazole-3-thiol Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone is unique due to its specific combination of a triazole ring and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H17N3OS |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C22H17N3OS/c26-20(17-10-4-1-5-11-17)16-27-22-24-23-21(18-12-6-2-7-13-18)25(22)19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
RHOXGFTVHPCNGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


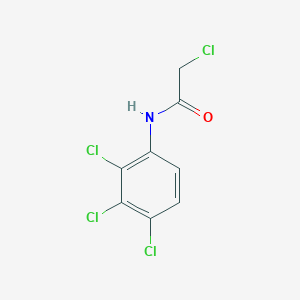
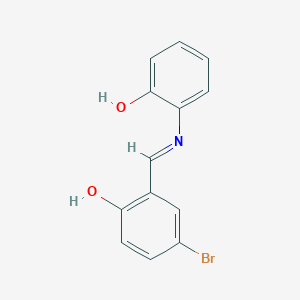
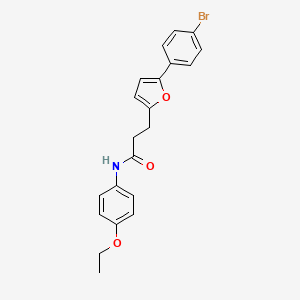

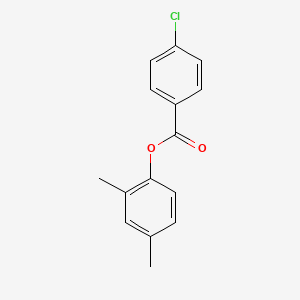


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960698.png)

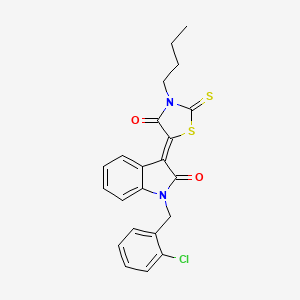
![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)

